(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate
Description
Properties
IUPAC Name |
[4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]-2,6-dimethoxyphenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-14(25)28-21-19(26-2)10-15(11-20(21)27-3)9-17(12-23)22-24-18(13-29-22)16-7-5-4-6-8-16/h4-11,13H,1-3H3/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACBOAWBDFNMQG-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloamine under specific conditions.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction to introduce the vinyl group.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction.
Acetylation: Finally, the compound is acetylated to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as high-pressure injection, microfluidics, and phase separation may be employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The cyano group and thiazole moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)phenyl acetate
- 4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl benzoate
Uniqueness
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .
Biological Activity
(E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cyano Group : Contributes to the compound's reactivity and biological activity.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Dimethoxyphenyl Acetate Group : Enhances lipophilicity, potentially improving bioavailability.
The biological activity of (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The cyano group and thiazole ring are crucial for its activity, potentially modulating signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance:
- Cytotoxic Effects : Studies have shown that thiazole derivatives can inhibit the growth of various cancer cell lines. The compound's IC50 values suggest strong cytotoxicity against certain tumor cells, comparable to established chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate | A431 | < 1.98 |
| Other Thiazole Derivative | HT29 | < 1.61 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole derivatives are known to exhibit activity against various bacterial strains:
- Inhibition Studies : Certain thiazole-containing compounds have shown effectiveness against Staphylococcus epidermidis and other pathogens. The presence of electron-donating groups in the phenyl ring enhances this activity.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus epidermidis | Effective |
| Escherichia coli | Moderate |
Case Studies and Research Findings
Several studies have explored the biological potential of thiazole derivatives similar to (E)-4-(2-cyano-2-(4-phenylthiazol-2-yl)vinyl)-2,6-dimethoxyphenyl acetate:
- Antitumor Activity : A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells by activating caspase pathways . This suggests that the compound may share similar mechanisms.
- Anticonvulsant Properties : Some thiazole-based compounds have shown promise in treating seizures, indicating a broader therapeutic potential beyond anticancer effects.
- Structure-Activity Relationship (SAR) : Research indicates that modifications in the phenyl or thiazole moieties can significantly impact biological activity. For example, introducing electron-withdrawing or donating groups can enhance or reduce potency against specific targets .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing the compound, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions under reflux conditions. Key parameters include:
- Solvent choice : Absolute ethanol or methanol, which stabilize intermediates without side reactions .
- Catalysts : Glacial acetic acid (5 drops) to protonate carbonyl groups and enhance electrophilicity .
- Reaction time : 4–6 hours of reflux to ensure completion, monitored by TLC .
- Purification : Evaporation under reduced pressure and filtration at pH 5–6 to maximize yield (basic or strongly acidic conditions reduce yield due to salt formation) .
Q. Which spectroscopic methods are most reliable for confirming structural integrity?
- Methodological Answer : A combination of techniques is essential:
- NMR : ¹H/¹³C NMR to verify vinyl, cyano, and acetyl groups. Compare chemical shifts with analogous compounds (e.g., diacetate derivatives in ).
- IR : Confirm C≡N (2250 cm⁻¹) and ester C=O (1740–1720 cm⁻¹) stretches.
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks and fragmentation patterns.
Advanced Research Questions
Q. How should researchers design experiments to assess biological activity while minimizing confounding variables?
- Methodological Answer : Adopt a split-plot randomized block design :
- Primary plots : Vary concentrations/dosages of the compound.
- Subplots : Test biological models (e.g., cell lines, enzymes) with controlled conditions (pH, temperature).
- Replicates : Use 4–5 replicates per treatment to account for biological variability.
- Controls : Include positive/negative controls and solvent-only groups.
- Statistical analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to isolate compound-specific effects .
Q. What methodologies resolve contradictions in spectroscopic or reactivity data across studies?
- Methodological Answer :
- Controlled replication : Repeat synthesis under standardized conditions (solvent purity, reflux time) .
- Kinetic studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediate phases.
- Computational modeling : Compare DFT-calculated NMR/IR spectra with experimental data to validate structural assignments.
- Cross-lab validation : Collaborate with independent labs to verify reproducibility .
Q. How can the compound’s environmental fate be evaluated to inform ecological risk assessments?
- Methodological Answer : Follow a tiered approach as in Project INCHEMBIOL :
- Phase 1 (Lab) : Measure physicochemical properties (logP, hydrolysis rates) under controlled conditions.
- Phase 2 (Microcosm) : Assess biodegradation in soil/water systems with LC-MS/MS quantification.
- Phase 3 (Field) : Track bioaccumulation in model organisms (e.g., Daphnia) using isotopic labeling.
- Risk modeling : Integrate data into PBT (Persistence, Bioaccumulation, Toxicity) frameworks .
Q. What strategies integrate the compound’s mechanism into a broader theoretical framework?
- Link to theory : Frame the compound’s bioactivity within established biochemical pathways (e.g., kinase inhibition or redox cycling).
- Hypothesis-driven design : Use molecular docking simulations to predict interactions with target proteins, then validate via SPR (Surface Plasmon Resonance) .
- Morphological analysis : Compare structural motifs with known bioactive molecules (e.g., thiazole derivatives) to infer mechanistic parallels .
Key Takeaways
- Synthesis : Prioritize controlled reflux and pH-dependent purification.
- Characterization : Multi-technique validation is critical.
- Biological Studies : Rigorous experimental design reduces variability.
- Theoretical Integration : Anchor findings to existing biochemical frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
